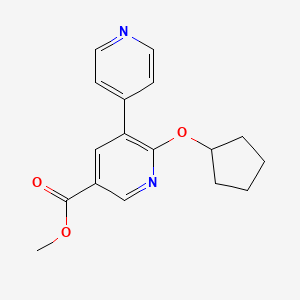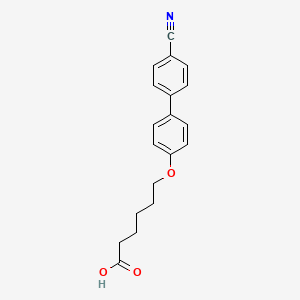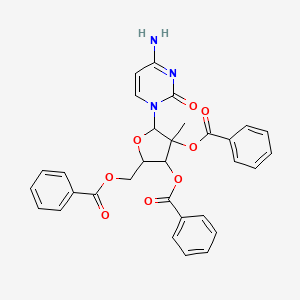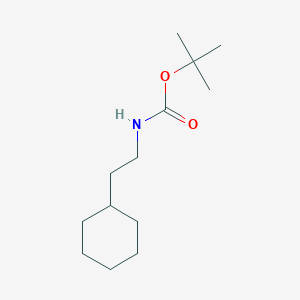
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone typically involves the reaction of a pyridone derivative with a dioxolane compound. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-5-(1,3-dioxolan-2-yl)-2(1H)-pyridone
- 1-methyl-5-(1,3-dioxolan-2-yl)-3(1H)-pyridone
- 1-methyl-5-(1,3-dioxolan-2-yl)-2(1H)-pyrimidone
Uniqueness
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These unique properties can make it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
5-(1,3-dioxolan-2-yl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C9H11NO3/c1-10-6-7(2-3-8(10)11)9-12-4-5-13-9/h2-3,6,9H,4-5H2,1H3 |
InChI-Schlüssel |
NUCIHYDMJVTUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=CC1=O)C2OCCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutan]-3-one](/img/structure/B8474087.png)






![[1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine](/img/structure/B8474127.png)




![3-Methyl-7-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B8474158.png)
![Imidazo-[1,2-a]-quinoline-2-carboxylic acid](/img/structure/B8474167.png)
